molecular formula C13H18N2O B567097 1-Benzyl-5-(aminomethyl)piperidin-2-one CAS No. 1272756-11-2

1-Benzyl-5-(aminomethyl)piperidin-2-one

Cat. No.: B567097
CAS No.: 1272756-11-2
M. Wt: 218.3
InChI Key: FEFJBHGNEBOGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-(aminomethyl)piperidin-2-one ( 1272756-11-2) is a piperidine-based chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features a piperidin-2-one scaffold substituted with a benzyl group at the nitrogen atom and an aminomethyl group at the 5-position, presenting key functional handles for further synthetic modification. Its molecular formula is C13H18N2O, with a molecular weight of 218.30 g/mol . Piperidine derivatives are pivotal cornerstones in pharmaceutical development, constituting fundamental structural motifs in more than twenty classes of approved drugs . Recent scientific investigations highlight the particular value of functionalized piperidines like this compound in designing novel multi-target directed ligands for complex neurodegenerative disorders. Research indicates such compounds are being explored as potential scaffolds for developing agents that simultaneously enhance cholinergic and serotonergic neurotransmission . This dual approach is particularly relevant for Alzheimer's disease research, where progressive cognitive decline is often accompanied by neuropsychiatric symptoms such as depression . The compound serves as a key intermediate for synthesizing more complex molecules evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as their affinity for the serotonin transporter (SERT) . The piperidine ring system is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, underscoring its fundamental importance in drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-1-benzylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-8-12-6-7-13(16)15(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFJBHGNEBOGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849457
Record name 5-(Aminomethyl)-1-benzylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-11-2, 1186663-48-8
Record name 5-(Aminomethyl)-1-(phenylmethyl)-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-1-benzylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzyl 5 Aminomethyl Piperidin 2 One

Retrosynthetic Analysis of 1-Benzyl-5-(aminomethyl)piperidin-2-one

A retrosynthetic analysis of this compound suggests several plausible disconnection points to identify potential starting materials. The primary disconnection involves the lactam ring, which can be opened to reveal a linear amino acid precursor. Further disconnection of the aminomethyl group and the N-benzyl group leads to simpler, more readily available starting materials.

One logical approach begins with the disconnection of the amide bond within the piperidin-2-one ring, leading to a substituted δ-amino acid derivative. The aminomethyl side chain can be retrosynthetically derived from a nitrile group, a common precursor for primary amines. The N-benzyl group can be disconnected to reveal a primary amine, suggesting a benzylation step at some point in the synthesis. This leads back to a di-substituted glutaric acid derivative as a potential starting material.

An alternative disconnection strategy involves the formation of the piperidine (B6355638) ring through a Michael addition followed by an intramolecular cyclization. This approach would involve the addition of benzylamine to an appropriately substituted α,β-unsaturated ester.

Classical Synthetic Routes to this compound

Established synthetic routes for N-substituted piperidones often provide a foundation for the synthesis of more complex derivatives like this compound.

Multi-step Synthetic Sequences

A common and established method for the synthesis of the N-benzyl-piperidone core involves the Dieckmann condensation. dtic.milwikipedia.org This approach can be adapted for the synthesis of the target molecule. A plausible multi-step sequence is outlined below:

Michael Addition: The synthesis can commence with a Michael addition of benzylamine to two equivalents of an acrylate derivative, such as methyl acrylate. This reaction forms an N,N-disubstituted amine with two ester functionalities.

Introduction of the Nitrile Group: The intermediate from the Michael addition can then be functionalized to introduce a nitrile group, which will ultimately become the aminomethyl side chain.

Dieckmann Condensation: The subsequent step involves an intramolecular Dieckmann condensation of the diester in the presence of a strong base, such as sodium hydride, to form the β-keto ester of the piperidone ring. wikipedia.orgtandfonline.com

Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated to yield the N-benzyl-5-cyanopiperidin-2-one intermediate.

Reduction of the Nitrile: The final step is the reduction of the nitrile group to the primary amine, affording this compound. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Table 1: Proposed Multi-step Synthesis of this compound

StepReactionReagents and ConditionsProduct
1Michael AdditionBenzylamine, Methyl AcrylateN,N-bis(2-methoxycarbonylethyl)benzylamine
2Cyanatione.g., NaCN, DMSON-benzyl-3-cyano-N-(2-methoxycarbonylethyl)propanoate
3Dieckmann CondensationNaH, Toluene, refluxMethyl 1-benzyl-5-cyano-2-oxopiperidine-3-carboxylate
4Hydrolysis & DecarboxylationAqueous acid (e.g., HCl), heat1-Benzyl-5-cyanopiperidin-2-one
5Nitrile ReductionLiAlH4, THF or H2, Raney NickelThis compound

Optimization of Reaction Conditions for this compound Synthesis

For the Dieckmann condensation, the choice of base and solvent is critical. While sodium hydride in toluene is commonly used, other base/solvent combinations such as sodium ethoxide in ethanol can also be effective. The reaction temperature and time must be carefully controlled to prevent side reactions. tandfonline.com

The reduction of the nitrile to the primary amine is another crucial step. While LiAlH4 is a powerful reducing agent, it can be hazardous to handle on a large scale. Catalytic hydrogenation using Raney Nickel or a palladium catalyst offers a milder and safer alternative, although it may require higher pressures and longer reaction times.

Table 2: Hypothetical Optimization of the Nitrile Reduction Step

Reducing AgentSolventTemperature (°C)Pressure (atm)Time (h)Hypothetical Yield (%)
LiAlH4THF0 to RT1490
H2, Raney NickelMethanol (B129727)25502485
H2, Pd/CEthanol25101288
NaBH4, CoCl2Methanol01675

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. axil-is.com These principles can be applied to the synthesis of this compound to make the process more environmentally sustainable.

Catalyst Development for Environmentally Benign Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the proposed synthesis, several steps could benefit from the use of green catalysts. For instance, the Michael addition could be catalyzed by a reusable solid acid or base catalyst instead of a stoichiometric amount of a soluble base.

For the nitrile reduction, heterogeneous catalysts based on non-precious metals are being developed as alternatives to traditional reagents. Iron and nickel-based catalysts, for example, have shown promise in the hydrogenation of nitriles. mdpi.com The synthesis of lactams can also be approached using green catalysts, with some methods utilizing photocatalysis or bifunctional nanoporous acid catalysts. pnas.orgresearchgate.net

Solvent Selection and Waste Minimization Strategies

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional solvents like toluene and tetrahydrofuran are volatile and can be hazardous. Green solvents such as water, ethanol, 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME) are increasingly being used as safer alternatives in amide and peptide synthesis. nsf.govbohrium.comresearchgate.net The use of deep eutectic solvents (DESs) also presents a greener alternative for amide synthesis. rsc.org

Waste minimization is another key aspect of green chemistry. This can be achieved by improving the atom economy of the reactions, reducing the number of synthetic steps, and recycling solvents and catalysts. emergingpub.comcore.ac.uk For instance, developing a one-pot synthesis where multiple steps are carried out in the same reactor without isolating intermediates can significantly reduce waste and improve efficiency. Data-driven approaches to manufacturing can also help identify and minimize sources of waste in the production line. copadata.com

Table 3: Green Chemistry Alternatives for the Synthesis

Synthetic StepConventional MethodGreen Alternative
Michael AdditionSoluble base catalystReusable solid acid/base catalyst
SolventToluene, DichloromethaneWater, Ethanol, 2-MeTHF
Nitrile ReductionLiAlH4Catalytic hydrogenation with recyclable non-precious metal catalysts
Overall ProcessMulti-step with intermediate isolationOne-pot synthesis, continuous flow chemistry

Flow Chemistry and Continuous Processing in this compound Production

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering enhanced safety, better heat and mass transfer, and the potential for straightforward scalability compared to traditional batch processes. While specific literature on the continuous flow synthesis of this compound is not extensively documented, the principles and methodologies applied to related piperidine derivatives can be extrapolated.

The production of piperidine scaffolds in continuous flow often involves the hydrogenation of pyridine precursors, cyclization reactions, or the functionalization of pre-formed piperidine rings. For instance, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents has been developed to produce various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes organic-chemistry.org. This highlights the potential for rapid and stereocontrolled synthesis in a flow setup.

Another relevant example is the use of flow electrosynthesis for the preparation of 2-substituted N-(methyl-d)piperidines. This method utilizes an efficient and scalable anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell, which serves as a precursor for the introduction of various nucleophiles at the 2-position nih.gov. Such an approach could potentially be adapted for the functionalization of a suitable piperidin-2-one precursor in a continuous manner.

The synthesis of N-benzylhydroxylamine hydrochloride, a related benzylamine derivative, has been successfully optimized using continuous synthesis technology. This process, which utilizes benzyl (B1604629) chloride and hydroxylamine hydrochloride as starting materials, achieves a high yield under mild and safe reaction conditions, demonstrating the economic and practical viability of flow chemistry for industrial applications mdpi.com.

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for a Piperidine Derivative

ParameterTraditional Batch SynthesisHypothetical Continuous Flow Synthesis
Reaction Time Hours to daysMinutes to hours
Scalability Difficult, requires larger reactorsEasier, by running the system for longer
Safety Potential for thermal runawayImproved heat dissipation, smaller reaction volumes
Process Control LimitedPrecise control over temperature, pressure, and mixing
Productivity Lower space-time yieldHigher space-time yield

The adaptation of these flow chemistry principles to the synthesis of this compound would likely involve a multi-step sequence. A possible strategy could involve the continuous cyclization of a linear precursor followed by in-line purification and subsequent functionalization steps, such as the introduction of the aminomethyl group. The precise control over reaction parameters in a flow reactor could lead to improved yields and purity of the final product.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure this compound is of significant interest. The piperidine ring of this compound contains a stereocenter at the C5 position, and if synthesized from a chiral precursor, can exist as different enantiomers and diastereomers.

Several strategies for the asymmetric synthesis of substituted piperidines have been reported and can be considered for the target molecule. These methods generally fall into categories such as the use of chiral auxiliaries, chiral catalysts (organocatalysts or metal complexes), and enzymatic resolutions.

One approach involves the asymmetric reduction of a suitable precursor. For example, an asymmetric synthesis of substituted piperidines has been achieved using a β-cyclodextrin- or oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones as the key step researchgate.net. This methodology could potentially be adapted to a precursor of this compound containing a ketone functionality.

Organocatalysis offers another powerful tool for the enantioselective synthesis of piperidine derivatives. For instance, a highly enantioselective route to both α- and β-amino acid derivatives has been developed using proline-catalyzed Mannich reactions wikipedia.org. This type of reaction could be envisioned to construct the chiral center at the C5 position of the piperidin-2-one ring with high stereocontrol.

Furthermore, chemoenzymatic methods can be employed for the synthesis of stereochemically defined piperidines. A divergent synthesis of various 3,5-dioxygenated piperidines has been described, where a mixture of achiral cis- and racemic trans-3,5-piperidine diol was efficiently transformed into a single cis-(3R,5S)-diacetate with excellent diastereoselectivity using an enzyme- and Ru-catalyzed dynamic kinetic resolution acs.org.

Table 2: Potential Strategies for Stereoselective Synthesis

StrategyDescriptionPotential Application to Target Compound
Chiral Auxiliary A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.A chiral auxiliary attached to the nitrogen or a precursor side chain could control the stereochemistry during cyclization or functionalization.
Organocatalysis The use of small organic molecules as catalysts to induce enantioselectivity.A proline-catalyzed α-amination or a similar reaction on a piperidin-2-one precursor could establish the C5 stereocenter.
Transition Metal Catalysis Chiral metal complexes catalyze reactions with high stereocontrol.Asymmetric hydrogenation or hydroformylation of a suitable unsaturated precursor could be employed.
Enzymatic Resolution Enzymes are used to selectively react with one enantiomer of a racemic mixture.A lipase could be used to selectively acylate or deacylate a racemic precursor of this compound.

The synthesis of specific enantiomers or diastereomers of this compound would require careful selection of the synthetic route and the stereocontrol element. The development of such methods is crucial for investigating the structure-activity relationships of this compound in various applications.

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 5 Aminomethyl Piperidin 2 One

Reactivity of the Aminomethyl Moiety in 1-Benzyl-5-(aminomethyl)piperidin-2-one

The primary amine of the aminomethyl group is a key site for nucleophilic reactions, enabling straightforward modifications through acylation, alkylation, and condensation reactions.

The primary amine of the aminomethyl group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, and carboxylic acids activated with coupling reagents. These reactions lead to the formation of the corresponding amides. The general conditions for N-alkylation of piperidines often involve reaction with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed. For instance, piperidines can be N-alkylated with substituted benzyl (B1604629) chlorides in the presence of potassium carbonate in ethanol. chemicalforums.com Another common method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

Table 1: Representative Acylation and Alkylation Reactions of Primary Amines

Reaction TypeReagentProduct Type
AcylationAcetyl chlorideN-(substituted)acetamide
AcylationAcetic anhydrideN-(substituted)acetamide
AlkylationBenzyl bromideN-benzyl-N-(substituted)amine
Reductive AminationBenzaldehyde, NaBH4N-benzyl-N-(substituted)amine

This table presents generalized reactions for primary amines and does not represent specific experimental data for this compound.

The aminomethyl group can participate in condensation reactions with carbonyl compounds. For example, reaction with aldehydes or ketones can yield imines (Schiff bases), which can be further reduced to secondary amines. nih.gov This transformation is a cornerstone of carbonyl condensation reactions, where the amine acts as a nucleophile attacking the carbonyl carbon, followed by dehydration. wikipedia.org

Furthermore, the bifunctional nature of this compound could allow for its use in the synthesis of heterocyclic systems. For instance, condensation with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of pyrimidine-fused piperidines. The general synthesis of pyrimidines can be achieved through the reaction of amidines with dicarbonyl compounds. mdpi.com In a similar vein, the aminomethyl group could potentially react with suitable precursors to construct a pyrimidine ring.

Reactivity of the Piperidin-2-one Ring System in this compound

The piperidin-2-one ring, being a lactam, is susceptible to nucleophilic attack, particularly at the carbonyl carbon. This can lead to ring-opening reactions or functionalization at various positions of the ring.

The amide bond within the piperidin-2-one ring can be cleaved under hydrolytic conditions. Acidic or basic hydrolysis will lead to the corresponding amino acid, 5-(aminomethyl)-6-(benzylamino)hexanoic acid. While specific conditions for this molecule are not documented, N-acyl-2-piperidones are known to undergo reactions that can be biased towards the lactam carbonyl carbon. researchgate.net The stability of the lactam ring is significant, and forcing conditions, such as heating with strong acids or bases, are generally required for hydrolysis.

The functionalization of the piperidin-2-one core can be achieved through various methods, including C-H activation. researchgate.net The presence of the N-benzyl group and the aminomethyl substituent will influence the regioselectivity of such reactions. Rhodium-catalyzed C-H insertion reactions have been used for the C2 functionalization of N-Boc-piperidine. nih.gov Additionally, α-functionalization of N-alkyl piperidines can be achieved through the formation of iminium ions followed by nucleophilic attack. acs.org These methods could potentially be adapted to introduce substituents at the C3, C4, or C6 positions of the piperidin-2-one ring of this compound.

Benzyl Group Modifications and Transformations in this compound

The N-benzyl group can be removed or modified through several synthetic methods.

The most common method for the removal of an N-benzyl group is catalytic hydrogenolysis. researchgate.net This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov The addition of an acid, such as acetic acid, can facilitate the debenzylation of N-benzyl protected amines. nih.gov The reaction proceeds via cleavage of the benzylic C-N bond to yield the debenzylated piperidinone and toluene.

Table 2: Common Conditions for N-Debenzylation

CatalystHydrogen SourceSolventAdditive
Pd/CH2 gasEthanolAcetic Acid
Pd(OH)2/CH2 gasEthanol-
Pd/CAmmonium formateMethanol (B129727)-

This table presents generalized conditions for N-debenzylation and does not represent specific experimental data for this compound.

Alternatively, oxidative cleavage of the N-benzyl group can be achieved using various oxidizing agents. The methylene (B1212753) group of the benzyl substituent can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium-based oxidants. Furthermore, N-debenzylation of aromatic heterocycles has been reported using potassium tert-butoxide in DMSO with oxygen. researchgate.net

Reaction Mechanism Elucidation for this compound Transformations

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: a tertiary lactam, a primary amine, and an N-benzyl group. Mechanistic investigations into the transformations of this molecule, while not extensively reported for this specific compound, can be elucidated by examining the known reactivity of these individual moieties in analogous systems.

The lactam ring is susceptible to nucleophilic attack at the carbonyl carbon, which can lead to ring-opening. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group towards attack by a nucleophile. In the presence of a strong nucleophile and under basic conditions, direct nucleophilic acyl substitution can occur. For instance, hydrolysis of the lactam would proceed via addition of water to the carbonyl, forming a tetrahedral intermediate, followed by proton transfer and subsequent cleavage of the C-N bond to yield the corresponding amino acid.

The primary aminomethyl group is a key site of nucleophilic reactivity. It can readily participate in reactions such as N-alkylation, N-acylation, and condensation with carbonyl compounds to form imines. The N-benzyl group, while generally stable, can be cleaved under reductive conditions, a common strategy in medicinal chemistry for the deprotection of secondary amines. nih.gov

A plausible transformation of this compound could involve an intramolecular reaction. For example, under certain conditions, the primary amine could potentially act as an intramolecular nucleophile, attacking the lactam carbonyl. However, the formation of a strained bicyclic system would likely make this process unfavorable without specific catalytic activation.

More complex transformations can be envisioned through cascade reactions. For instance, a reaction could be initiated at the primary amine, which then influences the reactivity of the lactam ring, or vice versa. The development of stereoselective synthesis methods for substituted piperidin-2-ones often involves cascade reactions, such as nitro-Mannich/lactamisation cascades, to construct the heterocyclic core with high levels of stereocontrol. beilstein-journals.org

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The presence of multiple reactive sites in this compound makes selectivity a critical aspect of its chemical transformations.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary amine of the aminomethyl group is generally a stronger nucleophile than the nitrogen atom of the lactam. Therefore, in reactions with electrophiles such as alkyl halides or acyl chlorides, the primary amine is expected to react preferentially.

The selective reaction at the primary amine over the lactam nitrogen is a common feature in molecules containing both functionalities. This chemoselectivity can be exploited to selectively modify the aminomethyl side chain without affecting the core piperidin-2-one structure.

Regioselectivity: Regioselectivity becomes important in reactions where the lactam ring is opened. In a nucleophilic ring-opening reaction, the nucleophile will attack the carbonyl carbon. Subsequent cleavage can occur at either the N1-C2 bond or the C2-C3 bond. Due to the nature of the amide bond, cleavage will almost exclusively occur at the N1-C2 bond, leading to a linear amino acid derivative.

In enzymatic reactions, regioselectivity can be highly controlled. For example, engineered enzymes have been shown to catalyze C-H amidation to form lactams with high regioselectivity, providing a powerful tool for the synthesis of complex heterocyclic structures. researchgate.net

Stereoselectivity: The carbon at the 5-position of the piperidin-2-one ring is a stereocenter. Reactions involving this center or the creation of new stereocenters must consider the stereochemical outcome. For instance, in the synthesis of substituted piperidin-2-ones, diastereoselective reactions are often employed to control the relative stereochemistry of the substituents. Multicomponent reactions have been developed for the stereoselective synthesis of piperidin-2-ones with multiple stereogenic centers. hse.ru

The stereochemistry of the existing chiral center can influence the stereochemical outcome of reactions at other positions through diastereoselective control. For example, the reduction of a ketone at a different position on a substituted piperidine (B6355638) ring can be influenced by the stereochemistry of existing substituents. google.com In the absence of an external chiral influence, reactions at a prochiral center would likely lead to a mixture of diastereomers. The development of stereoselective synthetic routes to substituted piperidines is an active area of research, often utilizing methods like oxidative carbon-hydrogen bond functionalization of enamides to achieve high levels of stereocontrol. rsc.org

The following table summarizes the expected selectivity in reactions involving this compound based on the reactivity of its functional groups.

Reaction TypeReagent/ConditionExpected SelectivityRationale
N-Alkylation Alkyl halide (e.g., CH₃I)Chemoselective: Preferential reaction at the primary amine.The primary amine is a stronger nucleophile than the lactam nitrogen.
N-Acylation Acyl chloride (e.g., CH₃COCl)Chemoselective: Preferential reaction at the primary amine.The primary amine is more nucleophilic and less sterically hindered than the lactam nitrogen.
Lactam Hydrolysis Acid or BaseRegioselective: Nucleophilic attack at the C2 carbonyl, followed by N1-C2 bond cleavage.The amide bond is cleaved in a predictable manner during hydrolysis.
Reductive Debenzylation H₂, Pd/CChemoselective: Cleavage of the N-benzyl bond.The benzyl group is a common protecting group that can be removed under hydrogenolysis conditions.

Spectroscopic and Structural Elucidation Methodologies for 1 Benzyl 5 Aminomethyl Piperidin 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Benzyl-5-(aminomethyl)piperidin-2-one

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for unambiguous signal assignment.

Based on the analysis of similar compounds like N-benzylpiperidines and substituted piperidinones, a set of predicted chemical shifts for this compound can be proposed. rsc.orgnih.govchemicalbook.com The presence of a chiral center at the C5 position renders the protons on the benzylic methylene (B1212753) and the piperidone ring methylene groups (C3, C4, C6) diastereotopic, meaning they are chemically non-equivalent and would be expected to appear as distinct signals, each likely splitting the other in a geminal coupling. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Position/GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Aromatic-H (Benzyl)~7.20 - 7.40 (m, 5H)-Typical range for monosubstituted benzene (B151609) ring. rsc.org
Benzylic-CH₂~4.5 (AB quartet, 2H)~50 - 55Diastereotopic protons adjacent to nitrogen. rsc.org
Piperidone C=O-~170 - 175Characteristic for a lactam carbonyl. chemicalbook.com
Piperidone-H6~3.2 - 3.5 (m, 2H)~45 - 55Methylene protons adjacent to the ring nitrogen.
Piperidone-H5~2.0 - 2.4 (m, 1H)~35 - 45Methine proton at the chiral center.
Piperidone-H4~1.6 - 1.9 (m, 2H)~20 - 30Methylene protons.
Piperidone-H3~2.2 - 2.5 (m, 2H)~25 - 35Methylene protons α to the carbonyl group.
Aminomethyl-CH₂~2.6 - 3.0 (m, 2H)~40 - 45Protons adjacent to the primary amine.
Amine-NH₂~1.5 - 2.5 (br s, 2H)-Broad signal, exchangeable with D₂O. asianpubs.org
Aromatic-C (Benzyl)-~127 - 138Includes ipso, ortho, meta, and para carbons. rsc.org

To confirm the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the sequence of protons around the piperidone ring, for example, showing correlations from H6 → H5 → H4 → H3. It would also confirm the coupling between the C5 methine proton and the protons of the attached aminomethyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. HSQC would be used to definitively assign the ¹³C signals for each protonated carbon, such as linking the benzylic proton signals to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for piecing together the molecular structure. Key correlations would include the benzylic protons to the C2 and C6 carbons of the piperidone ring, and the aromatic protons to the benzylic carbon. The H3 and H5 protons would also be expected to show correlations to the C2 carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information on the spatial proximity of protons. This is particularly useful for determining the conformation and stereochemistry. For instance, NOE correlations between the benzylic protons and the H6 protons of the piperidone ring would help establish the orientation of the benzyl (B1604629) group relative to the ring. nih.gov

Solid-State NMR (SSNMR) is a powerful technique for analyzing the structure of materials in their solid phase. While no SSNMR studies for this compound are currently documented, this method would be invaluable for characterizing the compound in its crystalline or amorphous solid form. SSNMR can identify the presence of different polymorphs (distinct crystal packing arrangements), which can have different physical properties. It can also provide insights into the molecular conformation and intermolecular interactions present in the solid state, which may differ from the solution state observed in conventional NMR.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized below based on known frequencies for its constituent functional groups. pressbooks.puborgchemboulder.comlibretexts.org

Table 2: Predicted Vibrational Spectroscopy Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Notes
N-H StretchPrimary Amine (-NH₂)3300 - 3500Medium, two bandsRepresents symmetric and asymmetric stretching. libretexts.org
C-H StretchAromatic (sp²)3000 - 3100Medium to weakCharacteristic of the benzyl group. pressbooks.pub
C-H StretchAliphatic (sp³)2850 - 2960Medium to strongFrom piperidone and methylene groups. pressbooks.pub
C=O StretchAmide (Lactam)1650 - 1680Strong, sharpA six-membered ring lactam typically absorbs in this region. libretexts.orgyoutube.com
N-H BendPrimary Amine (-NH₂)1580 - 1650MediumMay overlap with the C=O stretch region. orgchemboulder.com
C=C StretchAromatic Ring~1600 and 1450 - 1500Medium to weakCharacteristic "breathing" modes of the benzene ring.
C-N StretchAliphatic Amine/Amide1020 - 1350MediumComplex region with contributions from multiple C-N bonds. orgchemboulder.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination of this compound

High-Resolution Mass Spectrometry (HRMS) is the definitive method for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. unisi.it

For this compound, the molecular formula is C₁₃H₁₈N₂O. sigmaaldrich.combldpharm.com HRMS would be used to confirm the monoisotopic mass of the molecular ion [M+H]⁺, which is calculated to be 219.1492 Da. This high level of accuracy allows for the unambiguous confirmation of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways for N-benzyl compounds involve cleavage of the benzylic bond. libretexts.orglibretexts.org

Table 3: Predicted HRMS Fragments for this compound.
Predicted Fragment IonStructure / LossPredicted m/zNotes
[M+H]⁺C₁₃H₁₉N₂O⁺219.1492Protonated molecular ion.
[M-C₇H₇]⁺Loss of benzyl radical128.0815Cleavage of the N-CH₂ bond.
[C₇H₇]⁺Benzyl/Tropylium cation91.0542A very common and stable fragment for benzyl-containing compounds. ucalgary.ca
[M-CH₃N]⁺Loss of aminomethyl radical189.1179Cleavage of the C5-CH₂ bond.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystal lattice.

Although no crystal structure for this compound has been reported in the Cambridge Structural Database, single-crystal X-ray diffraction would yield a wealth of information. This technique would unambiguously determine:

Molecular Conformation: The conformation of the six-membered piperidin-2-one ring is of particular interest. Due to the presence of the sp²-hybridized carbonyl carbon, the ring is expected to deviate from an ideal chair conformation and may adopt a half-chair, twist-boat, or other distorted conformation. ias.ac.innih.gov Studies on similar piperidin-2-ones show a preference for non-chair conformations. nih.gov

Stereochemistry: The absolute configuration of the chiral center at C5 could be determined.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming the connectivity. researchgate.net

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal, detailing crucial intermolecular forces such as hydrogen bonds. The primary amine (-NH₂) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions are critical in defining the solid-state architecture of the compound.

Powder X-ray Diffraction Studies

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature and phase purity of a solid material. In the context of this compound, PXRD is crucial for characterizing its solid-state properties, which are vital for pharmaceutical development and quality control. The technique involves irradiating a powdered sample of the compound with a monochromatic X-ray beam and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a unique fingerprint of the crystalline structure.

A typical PXRD analysis of a crystalline form of this compound would yield a diffractogram showing a series of peaks at specific diffraction angles (2θ). These peaks correspond to the different lattice planes within the crystal structure, as described by Bragg's Law. The position and relative intensity of these peaks can be used to identify the crystalline form and distinguish it from amorphous material or other polymorphic forms.

While specific, publicly available PXRD data for this compound is limited, research on related substituted piperidine (B6355638) and perimidine derivatives demonstrates the utility of this technique. nih.govnih.gov For instance, in the analysis of other complex heterocyclic compounds, PXRD has been used to confirm the crystalline nature and to provide data that, in conjunction with single-crystal X-ray diffraction, helps in solving the complete crystal structure. nih.gov

Hypothetical PXRD Data for Crystalline this compound

The following table represents a hypothetical set of characteristic PXRD peaks for a crystalline form of this compound, which would be used for its identification and quality assessment.

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
8.510.4045
12.86.91100
15.25.8278
17.15.1865
20.34.3792
22.53.9550
25.73.4685

This table is illustrative and represents typical data that would be generated in a PXRD experiment.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis of Enantiomeric this compound

The presence of a chiral center at the 5-position of the piperidin-2-one ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-1-Benzyl-5-(aminomethyl)piperidin-2-one. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for distinguishing between these enantiomers and determining their absolute configuration and enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorption (ΔA) against wavelength. A positive or negative signal, known as a Cotton effect, is observed in the region of a chromophore's absorption band. The sign and magnitude of the Cotton effect are characteristic of a specific enantiomer and its conformation. For this compound, the lactam carbonyl group and the benzyl aromatic ring are the primary chromophores that would give rise to CD signals.

For example, studies on other chiral δ-lactams have successfully used Electronic Circular Dichroism (ECD) coupled with HPLC to resolve enantiomers and assist in the assignment of their absolute configuration, which is often confirmed by X-ray crystallography. mdpi.com The sign of the Cotton effect associated with the n→π* transition of the lactam carbonyl (typically around 220-240 nm) is often related to the stereochemistry at the adjacent chiral center.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides information about the stereochemistry of a molecule, and the shape of the ORD curve, especially in the vicinity of an absorption band (where a Cotton effect is observed), is characteristic of a particular enantiomer. While ORD has been somewhat superseded by CD for stereochemical analysis, it remains a valuable tool.

Illustrative Chiroptical Data for Enantiomers of this compound

The following table provides hypothetical chiroptical data for the two enantiomers of the target compound. The signs of the specific rotation and the Cotton effects are opposite for each enantiomer.

EnantiomerSpecific Rotation [α]D (c=1, MeOH)Key Cotton Effect (CD)
(S)-1-Benzyl-5-(aminomethyl)piperidin-2-one+XX.X°Positive at ~225 nm
(R)-1-Benzyl-5-(aminomethyl)piperidin-2-one-XX.X°Negative at ~225 nm

This table is for illustrative purposes. The exact values and wavelengths would need to be determined experimentally.

The combination of these chiroptical techniques provides a powerful approach for the stereochemical characterization of this compound, ensuring the correct enantiomer is used in further applications. The synthesis of enantiomerically pure lactams is a significant area of research, with various catalytic asymmetric methods being developed to achieve high enantioselectivity. acs.orgrsc.orgnih.gov

Computational Chemistry and Theoretical Studies of 1 Benzyl 5 Aminomethyl Piperidin 2 One

Quantum Mechanical Calculations for Electronic Structure of 1-Benzyl-5-(aminomethyl)piperidin-2-one

Quantum mechanical calculations are fundamental in elucidating the electronic properties, stability, and reactivity of a molecule. For this compound, these methods can predict its three-dimensional structure, charge distribution, and frontier molecular orbitals.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of organic molecules. Studies on similar N-benzylpiperidin-4-one derivatives provide a strong basis for predicting the properties of this compound. tandfonline.comtandfonline.com

For instance, a computational study on (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, optimized using the B3LYP/6-31G(d,p) level of theory, revealed that the piperidin-4-one ring adopts a stable chair conformation. tandfonline.com It is highly probable that the piperidin-2-one ring in this compound also prefers a chair or a slightly distorted chair conformation to minimize steric strain. In this conformation, the bulky benzyl (B1604629) group attached to the nitrogen atom would likely occupy an equatorial position to enhance stability. tandfonline.com

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. In a related N-benzylpiperidin-4-one derivative, the HOMO was found to be localized over the indole moieties, while the LUMO was similarly distributed. tandfonline.com For this compound, the HOMO is expected to be concentrated around the electron-rich regions, such as the benzyl ring and the lone pair of the nitrogen atom, while the LUMO would be distributed over the carbonyl group of the lactam ring, indicating its electrophilic character. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and stability. tandfonline.commdpi.com

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

Parameter Predicted Value/Characteristic Basis of Prediction
Ring Conformation Chair or distorted chair DFT studies on N-benzylpiperidin-4-one derivatives tandfonline.com
Benzyl Group Position Equatorial Minimization of steric hindrance tandfonline.com
HOMO Localization Benzyl group, nitrogen atoms Electron-rich regions of the molecule tandfonline.com
LUMO Localization Piperidin-2-one carbonyl group Electron-deficient region of the molecule tandfonline.com
HOMO-LUMO Gap (ΔE) Moderate Indicative of good kinetic stability tandfonline.com

Ab initio calculations, which are based on first principles without empirical parameters, can provide highly accurate molecular properties. Methods like Møller-Plesset perturbation theory (MP2) could be used to refine the geometric and electronic structures predicted by DFT. A study on piperidine (B6355638) and its derivatives using RHF/6-31G(d) and MP2/6-31G(d) methods has shown that equatorial substitution on the nitrogen atom is energetically more favorable than axial substitution. osi.lv This supports the prediction from DFT that the benzyl group in this compound will be in the equatorial position. These methods would also be crucial for accurately calculating bond lengths, bond angles, and dihedral angles. osi.lv

Molecular Dynamics Simulations of this compound Conformations

Molecular dynamics (MD) simulations are powerful tools for studying the conformational flexibility and dynamic behavior of molecules in different environments. mdpi.com For this compound, MD simulations could reveal how the molecule behaves in an aqueous solution or when approaching a biological target.

Simulations on other piperidine-based ligands have been used to validate the stability of ligand-protein complexes and to understand the dynamic interactions that govern binding. nih.govresearchgate.net An MD simulation of this compound would likely show that the piperidin-2-one ring maintains its low-energy chair conformation, although minor fluctuations and transient boat or twist-boat conformations might be observed. The side chains, particularly the benzyl and aminomethyl groups, would exhibit greater flexibility, and their preferred orientations would be influenced by interactions with the solvent. The stability of the molecule's conformation over the simulation time, often assessed by the root-mean-square deviation (RMSD), would be a key output of such a study. mdpi.com

Prediction of Spectroscopic Parameters for this compound

Computational methods are frequently used to predict spectroscopic data, which can aid in the characterization of newly synthesized compounds.

Theoretical calculations of vibrational frequencies (FT-IR and Raman), NMR chemical shifts (¹H and ¹³C NMR), and UV-Visible absorption spectra can be performed using DFT. researchgate.netbenthamdirect.com For this compound, the calculated IR spectrum would be expected to show a characteristic C=O stretching frequency for the lactam carbonyl group, typically in the range of 1650-1680 cm⁻¹. The N-H stretching of the aminomethyl group and C-H stretching frequencies of the aromatic and aliphatic parts would also be prominent features.

Predicted ¹H and ¹³C NMR chemical shifts, after appropriate scaling, can be compared with experimental data to confirm the structure. The protons of the benzyl group would appear in the aromatic region, while the protons on the piperidine ring and the aminomethyl group would be in the aliphatic region. Computational studies on similar piperidin-4-one derivatives have demonstrated good agreement between calculated and experimental spectral data. benthamdirect.com

Table 2: Predicted Spectroscopic Features for this compound

Spectroscopy Type Predicted Key Features Reference Data from Analogues
FT-IR C=O stretch (~1650-1680 cm⁻¹), N-H stretch, Aromatic C-H stretch N-benzyl piperidin-4-one oxime shows C=N stretch at 1635 cm⁻¹
¹H NMR Aromatic signals (benzyl), Aliphatic signals (piperidine ring, aminomethyl) Protons of the benzyl group in N-benzyl piperidin-4-one oxime appear at 7.42-7.64 ppm
¹³C NMR Carbonyl carbon (~170 ppm), Aromatic carbons, Aliphatic carbons Carbonyl carbon in piperidin-4-one derivatives is observed in the downfield region

Reaction Pathway Analysis and Transition State Modeling for this compound Transformations

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including the synthesis or degradation of this compound. This involves locating transition states and calculating activation energies.

DFT calculations have been used to study the reaction mechanisms for the synthesis of piperidines. acs.org For example, in the copper-catalyzed intramolecular C-H amination to form piperidines, a catalytic cycle involving a Cu(I)/Cu(II) pathway was proposed based on DFT investigations. acs.org Similarly, the synthesis of this compound likely involves steps such as reductive amination or cyclization. Theoretical modeling could identify the most plausible reaction pathways by comparing the energy barriers of different potential mechanisms. This analysis provides valuable insights for optimizing reaction conditions to improve yield and selectivity. Quantum mechanical studies on the nucleophilic aromatic substitution (SNAr) reactions of piperidine derivatives have also been conducted to understand their reactivity. researchgate.net

In Silico Screening for Potential Interactions of this compound with Biological Targets

The piperidine scaffold is a common motif in many biologically active compounds and approved drugs. clinmedkaz.orgnih.gov In silico methods, such as molecular docking and pharmacophore modeling, are essential for identifying potential biological targets for new molecules like this compound.

Molecular docking studies involve placing the molecule into the binding site of a protein target to predict its binding affinity and orientation. Piperidine derivatives have been screened against a wide range of targets, including the SARS-CoV-2 main protease (Mpro), farnesyltransferase, and sigma receptors. nih.govresearchgate.netnih.govresearchgate.net

Given its structural features—a benzyl group, a piperidine ring, and a primary amine—this compound could be screened against various receptors and enzymes. For instance, many sigma-1 (S1R) receptor ligands possess a substituted amine and a hydrophobic aromatic group, features present in the target molecule. nih.govnih.gov A docking study of this compound into the S1R binding site could reveal potential interactions with key amino acid residues, such as π-π stacking with aromatic residues and hydrogen bonding involving the aminomethyl group. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on piperidine derivatives have shown that features like van der Waals surface area, partial charge, and hydrophobicity are important for biological activity. nih.govnih.gov These in silico predictions can guide further experimental testing to discover and optimize the pharmacological profile of this compound.

Biological Activity and Pharmacological Investigations of 1 Benzyl 5 Aminomethyl Piperidin 2 One

In Vitro Screening for Biological Activity of 1-Benzyl-5-(aminomethyl)piperidin-2-one

There is no available scientific literature detailing the in vitro screening of this compound.

No studies reporting the results of receptor binding assays for this compound could be located.

Information regarding the inhibitory effects of this compound on any specific enzymes is not documented in published research.

There are no available reports on the use of this compound in cell-based assays to evaluate its biological activity.

In Vivo Pharmacological Models Utilizing this compound

A search of scientific literature did not yield any studies concerning the use of this compound in in vivo pharmacological models.

There is no published evidence of this compound being evaluated for efficacy in any animal models of disease.

Without any foundational in vitro or in vivo data, there have been no studies to elucidate a potential mechanism of action for this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Specific structure-activity relationship (SAR) studies for this compound are not widely published. However, SAR studies on analogous N-benzylpiperidine derivatives reveal key insights into how structural modifications influence biological activity.

Research into a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated that substitutions on the phenylacetamide aromatic ring significantly impact affinity for sigma (σ) receptors. acs.org Generally, compounds with substituents at the 3-position of the phenyl ring showed higher affinity for both σ1 and σ2 receptors compared to those with substitutions at the 2- or 4-positions. acs.org Halogen substitutions tended to increase affinity for σ2 receptors, while electron-donating groups like hydroxyl (OH) or methoxy (B1213986) (OMe) resulted in weaker affinity for σ2 receptors but moderate affinity for σ1 receptors. acs.org The 2-fluoro-substituted analog was identified as having the highest selectivity for the σ1 receptor. acs.org

In another series of acetylcholinesterase (AChE) inhibitors based on a 1-benzylpiperidine (B1218667) core, the moiety attached to the piperidine (B6355638) ring was found to be critical. nih.gov Replacing a flexible side chain with a more rigid indanone moiety maintained potent anti-AChE activity. nih.gov Specifically, the derivative 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was found to be a highly potent and selective inhibitor of AChE over butyrylcholinesterase. nih.gov This suggests that for the 1-benzylpiperidine scaffold, rigidity and specific substitutions on the appended ring system are crucial for potent and selective enzyme inhibition.

Table 1: SAR of N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives at Sigma Receptors acs.org

Compound/SubstitutionPosition of Substitutionσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)
Unsubstituted-3.90240
2-Fluoro (F)23.56667
3-Chloro (Cl)32.16133
4-Bromo (Br)44.30181
3-Nitro (NO2)32.50114
4-Methoxy (OMe)412.32270

Target Identification and Validation for this compound

Direct target identification and validation studies for this compound are not prominent in the reviewed literature. However, research on structurally similar N-benzylpiperidine derivatives has identified several potential biological targets.

A series of N-benzylpiperidine derivatives were designed and evaluated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are key targets in Alzheimer's disease research. nih.gov Two lead compounds from this series demonstrated effective dual-enzyme inhibition, suggesting that the N-benzylpiperidine scaffold can be adapted to interact with these distinct targets. nih.gov

The sigma-1 (σ1) receptor has also been identified as a high-affinity target for N-benzylpiperidine derivatives. acs.org A study on N-(1-benzylpiperidin-4-yl)phenylacetamides showed that the unsubstituted parent compound has a high affinity and selectivity for σ1 receptors. acs.org Furthermore, piperidine derivatives have been investigated as antagonists for the histamine (B1213489) H3 receptor, often in conjunction with activity at sigma receptors. nih.gov The piperidine ring was identified as a crucial structural element for activity at the σ1 receptor while maintaining affinity for the H3 receptor. nih.gov

Computational tools have been used to predict potential targets for novel piperidine derivatives, suggesting they can affect a wide range of enzymes, receptors, and ion channels, indicating potential applications in treating central nervous system diseases and cancer. clinmedkaz.org The unique ability of the piperidine structure to be combined with various molecular fragments allows for its use in creating compounds with diverse pharmacological effects. clinmedkaz.org

Table 2: Identified Biological Targets for Structurally Related Piperidine Compounds

Compound ClassIdentified Target(s)Reference
N-benzyl piperidine derivativesHistone Deacetylase (HDAC), Acetylcholinesterase (AChE) nih.gov
N-(1-benzylpiperidin-4-yl)phenylacetamidesSigma-1 (σ1) Receptor, Sigma-2 (σ2) Receptor acs.org
Piperazine and Piperidine derivativesHistamine H3 Receptor, Sigma-1 (σ1) Receptor nih.gov

Prodrug Strategies and Delivery System Research for this compound

There is no specific research available detailing prodrug strategies or delivery systems developed for this compound. However, based on its chemical structure, which contains a primary amine, established biochemical strategies could be employed to enhance its properties.

Prodrugs are often designed to improve a drug's solubility, stability, or absorption. For a compound with a primary amine, like this compound, several prodrug strategies are feasible. One common approach involves the formation of N-acyl derivatives, which can increase lipophilicity. nih.gov Another strategy uses specialized promoieties, such as the (5-methyl-2-oxo-1,3-dioxolyl)methyl group, which can be linked to a secondary amine and is cleaved by esterases in the body to release the active drug. nih.gov

For systemic applications, synthetic drug delivery systems are often utilized to control drug distribution, solubilize poorly soluble agents, and target specific tissues. nih.gov Polymer-drug conjugates (PDCs) are a prominent example, where a therapeutic agent is covalently attached to a polymer carrier. nih.gov This conjugation can increase the drug's circulation time in the blood, improve its pharmacokinetic profile, and enhance water solubility. nih.gov Polymers commonly used for this purpose include poly(ethylene glycol) (PEG) and polyglycerols (PGs), which are known for their biocompatibility and ability to shield the drug from rapid clearance. nih.gov These general principles could theoretically be applied to this compound to optimize its delivery and efficacy.

Medicinal Chemistry Applications and Drug Discovery Potential of 1 Benzyl 5 Aminomethyl Piperidin 2 One

1-Benzyl-5-(aminomethyl)piperidin-2-one as a Lead Compound for Therapeutic Agents

The this compound scaffold combines several structural features that are attractive for drug discovery. The N-benzylpiperidine motif is a well-established pharmacophore found in a variety of biologically active compounds, including agents targeting the central nervous system. For instance, derivatives of 1-benzylpiperidine (B1218667) have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. nih.govnih.gov The piperidin-2-one (or δ-valerolactam) ring system provides a rigid backbone that can orient substituents in a defined spatial arrangement, which is crucial for specific interactions with biological targets.

The presence of a primary aminomethyl group at the 5-position offers a key point for further functionalization, allowing for the introduction of various substituents to probe structure-activity relationships (SAR). This amine can act as a hydrogen bond donor or acceptor, or as a basic center that can be protonated at physiological pH, potentially influencing solubility and target engagement.

The combination of the N-benzyl group, the rigid lactam ring, and the reactive aminomethyl side chain makes this compound a promising starting point, or "lead compound," for the development of new therapeutic agents targeting a range of biological targets, including enzymes and receptors. The diverse biological properties exhibited by piperidine-containing compounds, such as anticancer, anti-Alzheimer, and antiviral activities, further underscore the potential of this scaffold. nih.gov

Scaffold-Hopping and Bioisosteric Replacement Strategies Involving this compound

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures with similar biological activity to a known lead compound but with improved properties such as potency, selectivity, or pharmacokinetics. nih.govbhsai.org For this compound, several scaffold-hopping strategies could be envisioned. The piperidin-2-one core could be replaced with other five- or six-membered heterocyclic rings to explore new chemical space while maintaining the relative orientation of the key pharmacophoric features.

Bioisosteric replacement is a related concept that involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. researchgate.net In the context of this compound, the lactam carbonyl group could be replaced with other functional groups, such as a sulfone or a sulfonamide, to modulate its hydrogen bonding capacity and metabolic stability. Similarly, the piperidine (B6355638) ring itself could be replaced by bioisosteric mimetics like 2-azaspiro[3.3]heptane, which has been proposed to improve properties such as solubility and metabolic stability. researchgate.netresearchgate.net

Original Scaffold Moiety Potential Scaffold Hop/Bioisostere Rationale for Replacement
Piperidin-2-onePyrrolidin-2-oneAlteration of ring size to probe target binding pocket.
Piperidin-2-oneMorpholin-3-oneIntroduction of a heteroatom to modify solubility and polarity.
Piperidin-2-oneThiazolidin-2-oneIntroduction of a sulfur atom to explore different electronic and steric properties.
Benzyl (B1604629) groupPyridylmethyl groupIntroduction of a nitrogen atom to enhance solubility and provide a new point for hydrogen bonding.
Aminomethyl groupHydroxymethyl groupModification of the basicity and hydrogen bonding properties of the side chain.

Development of this compound-Based Libraries for Drug Discovery

Combinatorial chemistry and parallel synthesis are key technologies for the rapid generation of large numbers of compounds, known as libraries, for high-throughput screening. nih.govimperial.ac.uk The structure of this compound is well-suited for the creation of such libraries due to its multiple points of diversification.

A focused library based on this scaffold could be constructed by systematically varying the substituents at three key positions:

R1 (on the benzyl ring): A variety of commercially available substituted benzyl halides or aldehydes (for reductive amination) can be used to introduce a wide range of functional groups, such as halogens, alkyls, alkoxys, and nitro groups, to explore the impact of electronics and sterics on activity.

R2 (on the aminomethyl group): The primary amine can be readily acylated, sulfonated, or reductively aminated with a diverse set of carboxylic acids, sulfonyl chlorides, or aldehydes/ketones, respectively, to introduce a vast array of side chains.

Modifications to the piperidinone ring: While more synthetically challenging, modifications to the lactam ring itself, such as introducing substituents at other positions, could also be explored.

Diversification Point Example Reagents for Library Synthesis Potential Functional Groups Introduced
R1 (Benzyl Ring) Substituted Benzyl Bromides-F, -Cl, -Br, -CH3, -OCH3, -NO2, -CF3
R2 (Aminomethyl Group) Acyl Chlorides, Sulfonyl Chlorides, AldehydesAmides, Sulfonamides, Secondary Amines with various alkyl and aryl groups
Piperidinone Ring Alkylating agents (at N-H after debenzylation)N-alkyl, N-acyl derivatives

Optimization of Pharmacokinetic and Pharmacodynamic Profiles of this compound Analogues

Once a lead compound with promising biological activity is identified, the next critical step is to optimize its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. Pharmacokinetics encompasses absorption, distribution, metabolism, and excretion (ADME). The N-benzylpiperidine scaffold offers several handles for such optimization.

For instance, the lipophilicity of the molecule, which can significantly impact its absorption and distribution, can be fine-tuned by modifying the substituents on the benzyl ring. Introducing polar groups can increase aqueous solubility, while more lipophilic groups can enhance membrane permeability. The metabolic stability of the compound can be improved by blocking potential sites of metabolism, such as by introducing fluorine atoms or by replacing metabolically labile groups with more stable ones.

Pharmacodynamic optimization focuses on improving the potency and selectivity of the compound for its intended biological target. This is typically achieved through iterative cycles of design, synthesis, and biological testing to build a detailed structure-activity relationship (SAR). For example, systematic modifications of the R2 side chain on the aminomethyl group could lead to analogues with enhanced binding affinity for the target protein.

Structural Modification Potential Impact on Pharmacokinetics (PK) Potential Impact on Pharmacodynamics (PD)
Introduction of a polar group (e.g., -OH, -COOH) on the benzyl ringIncreased aqueous solubility, potentially improved oral absorption.May introduce new hydrogen bonding interactions with the target.
Introduction of a fluorine atom on the benzyl ringMay block metabolic oxidation, increasing metabolic stability.Can alter the electronic properties of the aromatic ring, potentially affecting target binding.
Variation of the linker length between the piperidine ring and the R2 groupCan affect the overall conformation and flexibility of the molecule, influencing both PK and PD.May allow for optimal positioning of the R2 group within the target's binding site.
Conversion of the primary amine to a secondary or tertiary amineCan modulate the pKa of the amine, affecting its charge state at physiological pH and thus its PK properties.May alter the hydrogen bonding capabilities and steric interactions with the target.

Multi-target Drug Design Incorporating the this compound Moiety

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve multiple biological pathways. Multi-target drug design aims to create single molecules that can modulate several relevant targets simultaneously, potentially leading to enhanced therapeutic efficacy and a lower likelihood of drug resistance. acs.org

The this compound scaffold can serve as a valuable platform for the design of multi-target ligands. The N-benzylpiperidine core is a known pharmacophore for targets such as acetylcholinesterase, which is relevant in Alzheimer's disease. nih.gov The aminomethyl side chain provides a convenient attachment point for incorporating pharmacophores that target other disease-relevant proteins.

For example, in the context of Alzheimer's disease, one could envision conjugating the this compound scaffold with a moiety known to inhibit β-secretase (BACE1) or to chelate metal ions involved in amyloid-β aggregation. This approach could lead to a single molecule with the potential to address multiple pathological aspects of the disease. The versatility of the scaffold allows for the systematic exploration of different combinations of pharmacophores to achieve the desired multi-target activity profile.

Advanced Analytical Methodologies for 1 Benzyl 5 Aminomethyl Piperidin 2 One

Chromatographic Techniques for Separation and Purification of 1-Benzyl-5-(aminomethyl)piperidin-2-one

Chromatographic methods are fundamental for isolating and purifying this compound from reaction mixtures and for quality control purposes. The choice of technique depends on the scale of purification and the desired purity level.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of piperidine (B6355638) derivatives. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice.

Method Parameters: A typical RP-HPLC method would involve a C18 column, which is a nonpolar stationary phase. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govsielc.com The addition of an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution by protonating the basic nitrogen atoms in the piperidine ring. nih.gov Detection is commonly achieved using a UV-VIS detector, with the wavelength set to an absorbance maximum of the benzyl (B1604629) group, typically around 210 or 254 nm. nih.gov

Preparative Applications: HPLC is not only an analytical tool but also a powerful technique for preparative separations. sielc.com By scaling up the analytical method, it is possible to isolate gram quantities of highly pure this compound for further use in research or development.

Table 1: Illustrative HPLC Parameters for Piperidine Derivatives

ParameterSettingReference
Column C18 (e.g., Gemini C18, 5 µm, 250 x 4.6 mm) nih.gov
Mobile Phase Acetonitrile and water with 0.1% TFA nih.gov
Flow Rate 0.8 - 1.0 mL/min nih.gov
Detection UV-VIS at 210, 254, or 280 nm nih.gov
Temperature Ambient

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While direct analysis of this compound by GC might be challenging due to its relatively high molecular weight and polarity, derivatization can be employed to increase its volatility.

Derivatization: The primary and secondary amine functionalities in the molecule can be derivatized, for instance, through silylation, to produce a more volatile and thermally stable compound suitable for GC analysis.

Method Parameters: A typical GC method would utilize a capillary column with a nonpolar or medium-polarity stationary phase. mdpi.comcmbr-journal.com The carrier gas is usually an inert gas like helium or nitrogen. The injector and detector temperatures are optimized to ensure efficient vaporization and detection without thermal decomposition. Flame Ionization Detection (FID) is a common choice for detection due to its sensitivity to organic compounds. For purity analysis of related intermediates, GC has demonstrated high precision. google.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to both HPLC and GC for the analysis and purification of a wide range of compounds. mdpi.comresearchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mdpi.com

Advantages for Piperidine Derivatives: SFC offers several advantages for the separation of polar compounds like this compound. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. uva.es The use of CO2 as the primary mobile phase component significantly reduces the consumption of organic solvents. mdpi.com

Method Parameters: In SFC, the separation can be tuned by modifying the mobile phase with polar organic solvents (modifiers) such as methanol or ethanol. fagg.be Additives like diethylamine (B46881) can be used to improve the peak shape of basic compounds. fagg.be A variety of stationary phases, including both chiral and achiral columns, are available to achieve the desired separation. researchgate.netfagg.be

Hyphenated Techniques for Identification and Quantification of this compound in Complex Matrices

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), are indispensable for the unambiguous identification and sensitive quantification of analytes in complex samples.

LC-MS/MS Method Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex matrices, such as biological fluids or reaction mixtures. nih.gov

Method Development Strategy: The development of an LC-MS/MS method for this compound would begin with the optimization of the chromatographic separation, similar to the HPLC method described above. The mass spectrometer would be operated in a positive electrospray ionization (ESI+) mode, which is suitable for protonating the basic nitrogen atoms of the analyte.

Quantification: For quantification, Multiple Reaction Monitoring (MRM) is the preferred scan mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and one or more product ions that are formed upon collision-induced dissociation. This highly specific detection method allows for accurate quantification even at very low concentrations. nih.gov A validated LC-MS/MS method can be used for pharmacokinetic studies of related piperidine derivatives. nih.gov

Table 2: Conceptual LC-MS/MS Parameters for this compound

ParameterSettingReference
Ionization Mode Electrospray Ionization (ESI), Positive nih.gov
Scan Type Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (Q1) m/z 219.3 (calculated for [C13H18N2O+H]+)
Product Ions (Q3) To be determined experimentally
Collision Gas Argon

GC-MS Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. cmbr-journal.com It is a robust technique for the analysis of volatile and semi-volatile compounds. mdpi.com

Method Development Considerations: As with GC, derivatization of this compound may be necessary to improve its chromatographic behavior. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification by comparison with spectral libraries or through interpretation of the fragmentation pathways. spectrabase.com

Applications: GC-MS is widely used for impurity profiling and for the identification of unknown components in a sample. The high sensitivity of modern GC-MS instruments allows for the detection and identification of trace-level impurities. cmbr-journal.com The analysis of active compounds in various extracts often utilizes GC-MS for accurate and rapid identification. cmbr-journal.com

Capillary Electrophoresis (CE) for Analysis of this compound

Capillary Electrophoresis (CE) stands out as a powerful separation technique with high efficiency and resolution, making it well-suited for the analysis of complex pharmaceutical compounds. psu.edunih.gov Its application to the analysis of this compound, which possesses a chiral center and a primary amine, would likely involve chiral CE to resolve its enantiomers.

The separation mechanism in CE is based on the differential migration of analytes in an electric field. psu.edu For a chiral compound like this compound, a chiral selector is incorporated into the background electrolyte (BGE). Cyclodextrins are commonly used chiral selectors in CE due to their ability to form transient diastereomeric complexes with the enantiomers of the analyte, leading to different migration times. bio-rad.comspringernature.com

A hypothetical chiral CE method for the enantiomeric separation of this compound could be developed using a modified cyclodextrin. The primary amine group of the compound would be protonated at acidic pH, facilitating its electrophoretic mobility.

Table 1: Hypothetical Capillary Electrophoresis Parameters for the Enantiomeric Separation of this compound

ParameterCondition
CapillaryFused Silica, 50 µm i.d., 60 cm total length (51.5 cm effective length)
Background Electrolyte (BGE)50 mM Phosphate buffer (pH 2.5) containing 20 mM Hydroxypropyl-β-cyclodextrin
Applied Voltage25 kV
Temperature25 °C
InjectionHydrodynamic, 50 mbar for 5 s
DetectionUV at 210 nm
Expected Migration Time (R-enantiomer)15.2 min
Expected Migration Time (S-enantiomer)16.5 min
Resolution (Rs)> 2.0

The successful development of such a method would enable the accurate determination of the enantiomeric purity of this compound, a critical quality attribute for chiral drug substances.

Quantitative NMR (qNMR) for Purity Assessment of this compound

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for the purity assessment of organic compounds, offering both structural confirmation and quantification without the need for a specific reference standard of the analyte. acs.orgacs.org This technique is particularly valuable for the characterization of pharmaceutical intermediates and active pharmaceutical ingredients. researchgate.netnih.gov

The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal. bruker.com For the purity assessment of this compound, a certified internal standard with a known purity and concentration would be used. The purity of the target compound can then be calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with that of a signal from the internal standard.

Table 2: Illustrative ¹H-qNMR Parameters for Purity Determination of this compound

ParameterSpecification
Spectrometer400 MHz NMR Spectrometer
SolventDimethyl sulfoxide-d₆ (DMSO-d₆)
Internal StandardMaleic acid
Analyte Signal (Hypothetical)Singlet at δ 7.3 ppm (5H, aromatic protons of benzyl group)
Internal Standard SignalSinglet at δ 6.0 ppm (2H, vinylic protons)
Relaxation Delay (D1)30 s (to ensure full relaxation of all nuclei)
Number of Scans16
Pulse Angle90°

The purity of this compound would be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the internal standard

IS = Internal Standard

Validation of Analytical Methods for this compound

Validation of analytical methods is a mandatory requirement in the pharmaceutical industry to ensure that the chosen method is suitable for its intended purpose. nih.gov The validation process for the analytical methods for this compound would follow the guidelines of the International Council for Harmonisation (ICH). researchgate.net

For the chiral CE method, validation would encompass specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. registech.com Specificity would be demonstrated by the baseline resolution of the two enantiomers from each other and from any potential impurities.

For the qNMR purity assessment method, validation would focus on specificity, linearity, range, accuracy, and precision. nih.gov Specificity is ensured by selecting unique, well-resolved signals for both the analyte and the internal standard that are free from interference from impurities or solvent signals.

Table 3: Representative Validation Parameters for an Analytical Method for this compound

ParameterAcceptance Criteria
Specificity Resolution (Rs) between enantiomers > 2.0; No interference at the retention time of the analyte and its enantiomer.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 80% to 120% of the target concentration
Accuracy Recovery between 98.0% and 102.0%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%
Intermediate Precision RSD ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, temperature, voltage).

The successful validation of these advanced analytical methodologies would provide a high degree of assurance in the quality and consistency of this compound.

Future Research Directions and Challenges in 1 Benzyl 5 Aminomethyl Piperidin 2 One Studies

Exploration of Novel Synthetic Pathways for 1-Benzyl-5-(aminomethyl)piperidin-2-one

The development of efficient and versatile synthetic routes is paramount for the advancement of research on this compound. While classical methods for the synthesis of piperidin-2-one rings exist, future research should focus on developing novel pathways that offer improved yields, stereoselectivity, and scalability. One promising avenue is the exploration of catalytic asymmetric synthesis, which could provide access to enantiomerically pure forms of the compound, a critical aspect for pharmacological evaluation.

Furthermore, the use of green chemistry principles in the synthesis of this compound is a key area for future development. This includes the use of environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of the synthetic process. The development of one-pot or tandem reactions that reduce the number of synthetic steps and purification procedures would also be highly beneficial.

Deeper Understanding of Structure-Function Relationships of this compound Analogues

To fully unlock the therapeutic potential of this compound, a thorough understanding of its structure-function relationships is essential. This involves the systematic synthesis and biological evaluation of a library of analogues to identify the key structural features responsible for its activity. Modifications to the benzyl (B1604629) group, the aminomethyl side chain, and the piperidin-2-one core will provide valuable insights into the pharmacophore of this class of compounds.

Computational modeling and molecular docking studies can be employed to predict the binding modes of these analogues with their biological targets, thereby guiding the design of more potent and selective compounds. Quantitative structure-activity relationship (QSAR) studies can further elucidate the correlation between the physicochemical properties of the analogues and their biological activity.

Advanced Applications of this compound in Materials Science or Catalysis

Beyond its potential pharmacological applications, the unique structural features of this compound make it an interesting candidate for applications in materials science and catalysis. The presence of a primary amine and a lactam functionality within the same molecule offers opportunities for its use as a monomer in the synthesis of novel polymers. These polymers could exhibit interesting properties such as biodegradability or stimuli-responsiveness.

In the field of catalysis, this compound and its derivatives could serve as chiral ligands for asymmetric catalysis. The rigid piperidin-2-one scaffold and the presence of coordinating groups could lead to the development of highly efficient and stereoselective catalysts for a variety of chemical transformations.

Addressing Synthetic and Analytical Challenges for this compound

Despite its potential, the synthesis and analysis of this compound are not without their challenges. The stereoselective synthesis of the compound, particularly the control of the stereocenter at the 5-position of the piperidin-2-one ring, remains a significant hurdle. The development of robust and scalable methods to obtain enantiomerically pure isomers is crucial for its further development.

From an analytical perspective, the development of sensitive and selective methods for the quantification of this compound in complex biological matrices is necessary for pharmacokinetic and pharmacodynamic studies. This may involve the use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Emerging Interdisciplinary Research Opportunities Involving this compound

The study of this compound opens up several exciting interdisciplinary research opportunities. Collaboration between synthetic chemists, pharmacologists, and computational chemists will be essential to fully explore the potential of this compound. The integration of high-throughput screening technologies with medicinal chemistry efforts can accelerate the discovery of new lead compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-5-(aminomethyl)piperidin-2-one, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via reductive amination or alkylation of piperidin-2-one derivatives. For example, LiBH4_4 and LiEt3_3BH in tetrahydrofuran (THF) have been used to reduce intermediates, yielding ~67% purity, with subsequent purification via silica gel chromatography . To enhance purity, optimize reaction conditions (e.g., temperature, stoichiometry) and employ advanced techniques like flash chromatography or recrystallization.

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use 1^1H NMR and 13^{13}C NMR to verify substituent positions and stereochemistry, as demonstrated for structurally similar piperidin-2-one derivatives . Infrared (IR) spectroscopy can confirm functional groups (e.g., carbonyl at ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) is essential for validating the molecular formula (exact mass: 219.1259 g/mol) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Due to limited toxicological data, adhere to standard laboratory safety practices: use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. In case of exposure, flush eyes with water for 10–15 minutes and wash skin with soap/water . Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound?

  • Methodological Answer : Employ receptor-binding assays (e.g., surface plasmon resonance) to identify molecular targets, inspired by studies on related piperidin-2-one derivatives interacting with TAAR1 . Pair this with computational docking simulations to predict binding modes. Validate findings using knockout cell lines or competitive inhibition assays.

Q. What strategies resolve low yields during the synthesis of this compound?

  • Methodological Answer : Optimize reaction parameters:

  • Catalysts : Test alternative reducing agents (e.g., NaBH4_4 with additives) or transition-metal catalysts for selective functionalization .
  • Solvents : Compare polar aprotic solvents (e.g., DMF) against THF to improve intermediate stability .
  • Workup : Use aqueous quenching followed by liquid-liquid extraction to isolate the product efficiently .

Q. How can structure-activity relationship (SAR) studies be conducted for this compound?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing the aminomethyl group with hydroxylmethyl or carbamoyl groups) and compare bioactivity . Use in vitro assays (e.g., antimicrobial or enzyme inhibition) to quantify activity changes. Computational QSAR models can further predict critical structural motifs .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported biological activities of piperidin-2-one derivatives?

  • Methodological Answer : Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Replicate experiments under standardized conditions (pH, temperature) and analyze batch-to-batch purity via HPLC. For conflicting computational predictions, refine force field parameters or use ab initio methods .

Q. What methods identify and quantify impurities in synthesized this compound?

  • Methodological Answer : Use LC-MS/MS to detect trace impurities (e.g., unreacted intermediates) and quantify them against calibrated standards. Compare retention times and fragmentation patterns with reference compounds . For chiral impurities, employ chiral HPLC or capillary electrophoresis.

Tables for Key Data

Property Value/Method Reference
Molecular FormulaC13_{13}H17_{17}N2_2O
Exact Mass219.1259 g/mol
Key Synthetic StepReduction with LiBH4_4/LiEt3_3BH
Purification MethodSilica gel chromatography
Safety PrecautionAvoid skin/eye contact; use fume hood

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.